7-Chloro-6-iodo-2-methylbenzo[d]thiazole

Catalog No.
S13566065
CAS No.
M.F
C8H5ClINS
M. Wt
309.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Chloro-6-iodo-2-methylbenzo[d]thiazole

Product Name

7-Chloro-6-iodo-2-methylbenzo[d]thiazole

IUPAC Name

7-chloro-6-iodo-2-methyl-1,3-benzothiazole

Molecular Formula

C8H5ClINS

Molecular Weight

309.56 g/mol

InChI

InChI=1S/C8H5ClINS/c1-4-11-6-3-2-5(10)7(9)8(6)12-4/h2-3H,1H3

InChI Key

CFKVQNKGSCJGEC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C(=C(C=C2)I)Cl

7-Chloro-6-iodo-2-methylbenzo[d]thiazole is a heterocyclic organic compound characterized by its unique molecular structure, which includes a benzothiazole ring system with chlorine and iodine substituents. Its chemical formula is C8H5ClINSC_8H_5ClINS, and it has a molecular weight of approximately 309.55 g/mol. The compound's structure is notable for its potential applications in medicinal chemistry and materials science due to the presence of halogen atoms, which can influence its reactivity and biological interactions.

  • Substitution Reactions: The compound readily undergoes nucleophilic substitution reactions owing to the presence of halogens. Common nucleophiles include amines and thiols, which can replace the chlorine or iodine atoms.
  • Oxidation and Reduction: It can be subjected to oxidation or reduction processes, allowing for the formation of various functional groups. For instance, oxidizing agents can convert it into sulfoxides or sulfones, while reducing agents may yield derivatives with altered properties.
  • Ring Closure Reactions: The benzothiazole ring can participate in cyclization reactions, resulting in fused heterocyclic compounds. This property is useful in synthesizing more complex molecules from simpler precursors.

Research indicates that 7-Chloro-6-iodo-2-methylbenzo[d]thiazole exhibits significant biological activity. It has been studied for its potential as an antimicrobial, antiviral, and anticancer agent. The compound's interactions with various biological targets, such as enzymes and receptors, suggest that it may interfere with critical cellular processes, although detailed mechanisms of action remain to be fully elucidated.

The synthesis of 7-Chloro-6-iodo-2-methylbenzo[d]thiazole can be achieved through several methods:

  • Direct Halogenation: One common approach involves the reaction of 2-methylbenzo[d]thiazole with iodine and chlorine sources under heat, typically in a solvent like acetic acid to facilitate the reaction.
  • Cyclization Reactions: Another method includes cyclization involving 2-amino derivatives of thiazole or thiophenol compounds under acidic conditions to yield the desired product through a series of steps that may include condensation and subsequent ring formation .
  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted methods that enhance reaction efficiency and yield by providing rapid heating and improved reaction conditions .

7-Chloro-6-iodo-2-methylbenzo[d]thiazole finds applications across various fields:

  • Medicinal Chemistry: It serves as a scaffold for drug development, where modifications can lead to novel pharmaceutical agents with enhanced efficacy against specific diseases.
  • Biological Research: Investigated for its interactions with biological systems, this compound may contribute to the development of new antimicrobial or anticancer therapies.
  • Materials Science: Its unique structural properties make it suitable for applications in organic electronics and sensor technologies due to its electronic characteristics.

Studies focusing on the interaction of 7-Chloro-6-iodo-2-methylbenzo[d]thiazole with biological targets are ongoing. Preliminary findings suggest that it may inhibit specific enzymes or receptors involved in disease mechanisms. For example, its potential antimicrobial activity may involve targeting bacterial cell division processes. Further research is necessary to elucidate these interactions fully.

Several compounds share structural similarities with 7-Chloro-6-iodo-2-methylbenzo[d]thiazole. Here are some notable examples:

Compound NameKey Features
2-Methylbenzo[d]thiazoleLacks halogen substituents
7-Chloro-2-methylbenzo[d]thiazoleLacks iodine substituent
6-Iodo-2-methylbenzo[d]thiazoleLacks chlorine substituent
7-Bromo-6-methylbenzo[d]thiazoleContains bromine instead of chlorine

Uniqueness

The uniqueness of 7-Chloro-6-iodo-2-methylbenzo[d]thiazole lies in its combination of both chlorine and iodine substituents on the benzothiazole ring. This dual halogenation not only enhances its reactivity but also potentially increases its biological activity compared to other similar compounds lacking these features. This makes it a valuable candidate for further research in drug development and other scientific applications.

XLogP3

4.1

Hydrogen Bond Acceptor Count

2

Exact Mass

308.88760 g/mol

Monoisotopic Mass

308.88760 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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